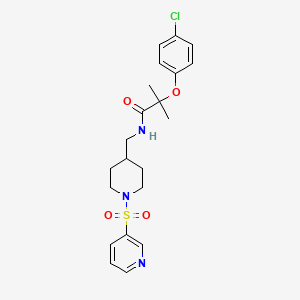

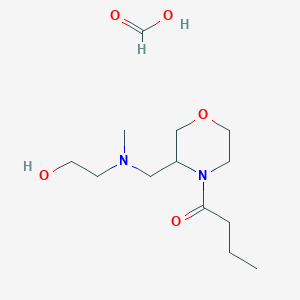

![molecular formula C13H17N3O3S B2361883 (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide CAS No. 2035036-10-1](/img/structure/B2361883.png)

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of compounds known as thiadiazoles . Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .

Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Chemical Reactions Analysis

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis Pathways: Synthesis of imidazo[1,2-a]pyridines substituted at the 3-position for potential antiulcer properties, involving the use of thiadiazoles, has been explored. The process included steps like cyclization, elaboration to primary amines, and subsequent treatment with methoxyaminothiadiazole 1-oxide (Starrett et al., 1989).

- Antimicrobial Properties: Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, including thiadiazoles, have been synthesized and found to possess antimicrobial properties, particularly against certain Gram-positive bacteria and fungi (Önkol et al., 2008).

Anticancer Potential

- Novel Synthesis for Anticancer Evaluation: Innovative synthesis methods, like microwave-assisted synthesis involving thiadiazole scaffolds, have been developed for anticancer applications. These compounds showed promise against various human cancer cell lines (Tiwari et al., 2017).

- Thiazole and Thiadiazole Derivatives as Anticancer Agents: The synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties has indicated potent anticancer activities, especially against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Additional Applications

- Potential Biological Activity: Synthesis of quinazolinones with thiadiazole substitutes indicated an expectation of biological activity, although specific outcomes were not detailed (Párkányi & Schmidt, 2000).

- Antifungal and Antibacterial Agents: Research on (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-ones has shown significant antifungal and antibacterial potential (Sahu et al., 2020).

Additional Insights

- Antimicrobial and Antifungal Action: Studies on sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazoles, revealed antimicrobial and antifungal activity, particularly against Candida albicans (Sych et al., 2019).

- Insecticidal Assessment: Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed as insecticidal agents against the cotton leafworm, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-3-6-13(17)14-9-10-16-12-8-5-4-7-11(12)15(2)20(16,18)19/h3-8H,9-10H2,1-2H3,(H,14,17)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWPRAMDNUPCLI-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)

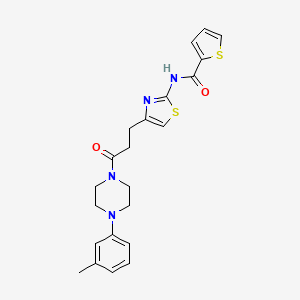

![(2E)-1-[5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2361809.png)

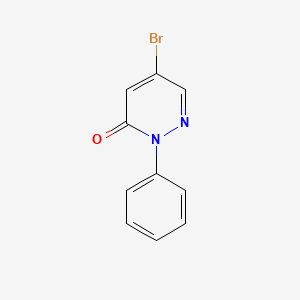

![2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2361810.png)

![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)

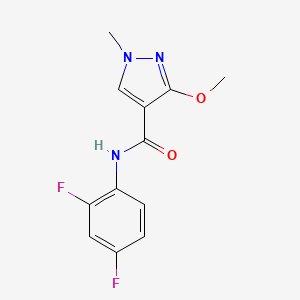

![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2361817.png)

![4-Bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one](/img/structure/B2361818.png)